Dampa D
Description
Structure
2D Structure
Properties
CAS No. |
101052-67-9 |
|---|---|
Molecular Formula |
C41H43Cl2N5OS3 |
Molecular Weight |
788.9 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;3,5-dibenzyl-1,3,5-thiadiazinane-2-thione;2,5-dichloro-4-isothiocyanatoaniline |
InChI |
InChI=1S/C17H18N2S2.C17H21NO.C7H4Cl2N2S/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-4-2-7(11-3-12)5(9)1-6(4)10/h1-10H,11-14H2;3-12,17H,13-14H2,1-2H3;1-2H,10H2 |
InChI Key |
UQJANFKONDZAJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3.C1=C(C(=CC(=C1Cl)N=C=S)Cl)N |
Origin of Product |
United States |
Synthetic and Biotransformation Pathways of 2,4 Diamino N 10 Methylpteroic Acid Dampa
Enzymatic Formation and Metabolic Routes in Biological Systems
DAMPA is generated through enzymatic processes within biological systems, notably during the metabolism of methotrexate (B535133). These routes involve specific enzymes and can occur in different biological compartments.
Role of Bacterial Carboxypeptidase Glutamate (B1630785) 2 (CPDG2) in DAMPA Biogenesis
Bacterial Carboxypeptidase Glutamate 2 (CPDG2), also known as glucarpidase, is a key enzyme involved in the formation of DAMPA. This recombinant bacterial enzyme catalyzes the hydrolysis of methotrexate, cleaving the glutamate moiety from the molecule. researchgate.nettdm-monografie.orgnih.gov This enzymatic action results in the production of DAMPA and glutamic acid. researchgate.nettdm-monografie.org CPDG2's role in DAMPA biogenesis is particularly significant in the context of methotrexate detoxification, especially in patients with impaired renal function where methotrexate excretion is delayed. tdm-monografie.orgnih.govresearchgate.net Glucarpidase provides an alternative pathway for methotrexate elimination by converting it to the non-toxic metabolite DAMPA. researchgate.nettdm-monografie.org While CPDG2 is a bacterial enzyme, its application as a therapeutic agent highlights its role in influencing methotrexate metabolism in biological systems. researchgate.nettdm-monografie.orgnih.gov Studies suggest that gut bacteria, including Pseudomonas species, can catalyze the production of DAMPA from methotrexate via CPDG2. frontiersin.orgelifesciences.org
Conversion from Precursor Compounds, notably Methotrexate and 7-Hydroxymethotrexate
The primary precursor compound for DAMPA is methotrexate (MTX). researchgate.netresearchgate.netguidetopharmacology.orgfishersci.ca The conversion of methotrexate to DAMPA occurs through the hydrolytic cleavage of the carboxyl-terminal glutamate residue of methotrexate. smolecule.com This process is notably catalyzed by bacterial carboxypeptidase enzymes like CPDG2. researchgate.netresearchgate.netmdpi.com
Another related compound, 7-hydroxymethotrexate (7-OH-MTX), which is a major metabolite of methotrexate formed by hepatic aldehyde oxidase, can also be a precursor to DAMPA or a related metabolite. researchgate.netresearchgate.netglpbio.com Similar to methotrexate, 7-OH-MTX can undergo cleavage of its terminal glutamate residue. researchgate.net This reaction, also potentially catalyzed by bacterial enzymes such as glutamate carboxypeptidase II (CPDG2) found in gut bacteria like Escherichia coli, can lead to the formation of 7-hydroxy-DAMPA. researchgate.netmdpi.com While 7-hydroxy-DAMPA is a distinct compound from DAMPA, its formation illustrates a parallel metabolic route from a key methotrexate metabolite. Both DAMPA and 7-hydroxy-DAMPA are generally considered inactive metabolites, contributing to the detoxification process. researchgate.netmdpi.com
The conversion from methotrexate to DAMPA is a significant metabolic route, particularly influenced by the activity of gut microbiota and the therapeutic administration of glucarpidase (recombinant CPDG2). researchgate.nettdm-monografie.orgfrontiersin.orgelifesciences.orgresearchgate.net This conversion is crucial for the elimination of methotrexate, especially in situations of delayed clearance. nih.govresearchgate.net
Laboratory-Scale Synthesis and Related Methodologies
Beyond its biogenesis in biological systems, DAMPA can also be synthesized in a laboratory setting. These synthetic approaches are important for obtaining DAMPA for research purposes, such as using it as an analytical standard or for studying its properties.
Overview of Synthetic Approaches for DAMPA and its Analogues
Laboratory synthesis of DAMPA typically involves the hydrolysis of methotrexate. A simple method described for preparing analytical amounts of DAMPA involves the hydrolysis of an amide bond within the methotrexate molecule using 0.05 N NaOH. nih.gov Preparative high-performance liquid chromatography (HPLC) can then be used for the purification of the synthesized DAMPA. nih.gov
Another approach mentioned for the synthesis of DAMPA, particularly in the context of industrial production or clinical use of glucarpidase, is the enzymatic hydrolysis of methotrexate using carboxypeptidase G2. smolecule.com This method is noted for its utility in clinical settings to reduce methotrexate toxicity. smolecule.com
While the provided information focuses primarily on the conversion of methotrexate to DAMPA, research into synthetic accessibility and efficiency would likely explore various chemical reactions and conditions to optimize the yield and purity of DAMPA and potentially its analogues.
Research into Synthetic Accessibility and Efficiency
Research into the synthetic accessibility and efficiency of DAMPA and its analogues is important for providing reliable sources of these compounds for various studies, including analytical method development, drug metabolism research, cytotoxicity studies, and therapeutic drug monitoring. nih.gov
Methods for quantifying DAMPA in biological samples, such as serum and cerebrospinal fluid, often involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The development and validation of such analytical methods rely on the availability of pure DAMPA as a standard. researchgate.netnih.govnih.gov
Studies investigating the pharmacokinetics and metabolism of DAMPA in nonhuman primates have utilized techniques like reverse-phase HPLC with UV, photodiode array detection, and mass spectroscopy, indicating the need for well-characterized DAMPA for such analyses. nih.govresearchgate.net
Molecular Mechanisms of Action of Dampa
Enzymatic Interactions with Dihydrofolate Redductase (DHFR)
2,4-diamino-N10-methyl-pteroic acid (DAMPA) is understood to exert its effects through interaction with the enzyme dihydrofolate reductase (DHFR). asm.org One proposed mechanism is the direct inhibition of DHFR, a common characteristic of antifolate compounds. asm.orgwikipedia.org Antifolates often function as structural analogues of the enzyme's natural substrate, dihydrofolate (DHF). wikipedia.org Due to this structural similarity, they can compete with DHF for binding to the amino acid residues within the hydrophobic pocket of the enzyme's active site. researchgate.net
In studies involving the parasite Babesia gibsoni, DAMPA was identified as a potent inhibitor of the parasite's growth. researchgate.net The chemical structure of antifolates like DAMPA resembles that of the substrate, dihydrofolate. researchgate.net This resemblance leads to the belief that these compounds compete with the substrate for binding to the active site of the recombinant B. gibsoni DHFR enzyme. researchgate.net This competitive inhibition is a primary example of a direct inhibitory mechanism.
An alternative and significant proposed mechanism for DAMPA's action involves its metabolic conversion into a more potent DHFR inhibitor. asm.org Research hypothesizes that DAMPA acts as a precursor, which is metabolized de novo into methotrexate (B535133) within parasitic cells. asm.org This newly synthesized methotrexate then targets and inhibits DHFR. asm.org
Evidence supporting this indirect pathway comes from synergy studies with other antifolate drugs. In research on Plasmodium falciparum, DAMPA demonstrated a synergistic effect with dapsone (B1669823), a sulfone drug that inhibits dihydropteroate (B1496061) synthase (an enzyme upstream of DHFR in the folate pathway). asm.orgtargetmol.com However, DAMPA did not show synergy with chlorcycloguanil, a known direct inhibitor of DHFR. asm.orgtargetmol.com This lack of synergy suggests that DAMPA (or its metabolite) and chlorcycloguanil act on the same final target, DHFR. asm.org The synergy with dapsone is explained by the sequential blockade of the folate pathway at two different points. It is theorized that parasitic dihydrofolate synthase mediates the conversion of DAMPA to methotrexate, which can be further polyglutamated, leading to potent inhibition of the parasite's DHFR. asm.org This metabolic conversion would not occur in a host organism that lacks the complete folate synthesis pathway, suggesting a potential for selective toxicity. asm.org Therefore, two potential mechanisms—direct inhibition and indirect action via metabolic conversion—may explain DAMPA's activity. asm.org
Influence on Folate Pathway Components and Cellular Metabolism
The folate pathway is essential for the synthesis of precursors necessary for cell proliferation, including amino acids, purines, and thymidine. nih.govwikipedia.org The enzyme DHFR plays a critical role in this pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate (THF). wikipedia.orgbiorxiv.org THF and its derivatives are vital cofactors that donate one-carbon units for the synthesis of nucleotides (purines and thymidylate) required for DNA and RNA synthesis and repair. wikipedia.orgnih.gov
By inhibiting DHFR, either directly or indirectly, DAMPA disrupts the production of THF. asm.org This interruption leads to a depletion of the intracellular pool of reduced folates, which in turn impairs the synthesis of DNA, RNA, and certain proteins, ultimately inhibiting cell division. wikipedia.org The efficacy of DAMPA as an inhibitor of cellular metabolism has been demonstrated in its activity against parasitic growth. asm.org In vitro studies have quantified this inhibitory effect, showing DAMPA's potency against both antifolate-sensitive and resistant strains of P. falciparum. asm.orgtargetmol.com
| Strain Type | IC50 (ng/ml) | IC50 (nM) medchemexpress.com |
|---|---|---|
| Antifolate-Sensitive | 446 | 446 |
| Highly Resistant | 812 | 812 |
Interplay with Microbiota-Derived Enzymes and Host-Microbe Metabolic Processes
The direct interplay between DAMPA and microbiota-derived enzymes has not been extensively documented in scientific literature. However, the broader context of how antifolates and the gut microbiome interact provides a framework for potential mechanisms. The gut microbiota is a significant source of folate for the host, and treatment with antifolate drugs could disrupt this production, potentially impacting the health of colonic enterocytes. nih.gov
Furthermore, the gut microbiome plays a crucial role in the metabolism of many drugs. frontiersin.org Microbes can transform the chemical structure of dietary and pharmaceutical compounds, which can alter their bioavailability and potency. frontiersin.org While many microbes rely on their own de novo folate biosynthesis and would be susceptible to antifolates, the host obtains folate from the diet and from commensal microbiota via transporters. nih.gov A folate-producing microbiome can influence the host's T cell methylome, highlighting a deep connection between microbial folate production and host immune function. nih.gov Although specific studies on DAMPA are lacking, it is plausible that its presence could alter the composition and metabolic output of the gut microbiota, and conversely, that microbial enzymes could potentially metabolize DAMPA, influencing its activity and elimination.
Structure Activity Relationship Sar and Advanced Computational Studies of Dampa
Elucidation of Structural Determinants for Biological Activity
The biological activity of DAMPA is closely linked to its chemical structure, particularly its pteridine (B1203161) core, which is characteristic of antifolate compounds. Studies investigating DAMPA and related pteridine derivatives have provided insights into the structural features influencing their inhibitory effects, notably on enzymes within the folate pathway.
Identification of Key Functional Groups and Moieties for Enzymatic Inhibition
DAMPA is a 2,4-diaminopteridine-based compound that has demonstrated activity as an inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR). nih.govgrafiati.comoup.comresearchgate.net The diaminopteridine moiety is a key structural feature shared with known potent DHFR inhibitors like methotrexate (B535133) and aminopterin (B17811). nih.govoup.com This core structure is crucial for binding to the active site of DHFR, an essential enzyme in the synthesis of nucleotides. nih.govmdpi.com While specific detailed analyses of the precise interactions of individual functional groups within DAMPA with the enzyme active site were not extensively detailed in the search results, the presence of the 2,4-diamino-substituted pteridine ring is fundamental to its classification as an antifolate precursor and its observed inhibitory activity against P. falciparum. nih.govoup.comresearchgate.net It is hypothesized that DAMPA, similar to other related compounds, may exert its inhibitory effect either by directly interacting with DHFR or by undergoing metabolic conversion to more potent inhibitors like methotrexate within the target organism. nih.govgrafiati.comoup.com
Comparative Analysis of DAMPA's Biological Profile with Structurally Related Pteridines (e.g., 2,4-Diamino-6-Hydroxymethyl-Pteridine)
Comparisons between DAMPA (2,4-diamino-N10-methyl-pteroic acid) and other structurally related pteridines, such as 2,4-diamino-6-hydroxymethyl-pteridine (DAP) and 2,4-diaminopteroic acid (DAPA), have been conducted, particularly in the context of their antimalarial activity against Plasmodium falciparum. Studies have shown that DAMPA exhibits higher activity compared to both DAP and DAPA in inhibiting the growth of antifolate-sensitive strains of P. falciparum. nih.govgrafiati.comresearchgate.net For instance, reported half-maximal inhibitory concentration (IC50) values for DAMPA were lower than those for DAP and DAPA against sensitive parasite isolates. nih.govgrafiati.com This suggests that the structural differences, specifically the presence of the N10-methyl-p-aminobenzoic acid moiety in DAMPA compared to the hydroxymethyl group in DAP or the p-aminobenzoic acid group in DAPA, contribute to the enhanced biological activity of DAMPA in this context. nih.govoup.com The hypothesis that DAMPA is converted to methotrexate within the parasite, while DAP and DAPA are converted to aminopterin, provides a potential explanation for the observed differences in activity, given that methotrexate and aminopterin are potent DHFR inhibitors. nih.govgrafiati.comoup.com
Theoretical and Computational Approaches in SAR Analysis
Theoretical and computational methods play a significant role in modern SAR analysis by providing insights into molecular properties, interactions, and behavior at an atomic level.
Application of Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and conformational preferences of molecules. These calculations can provide detailed information about parameters like molecular geometry, charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces, all of which are crucial for understanding how a molecule might interact with a biological target. [Search results from previous turn: 15, 17, 20, 21, 29] Conformational analysis using quantum chemistry helps identify stable three-dimensional arrangements of a molecule, which is important for understanding its bioactive conformation. [Search results from previous turn: 15, 17, 20] Analysis of electronic structure provides insights into the reactivity and potential interaction sites of the molecule. [Search results from previous turn: 15, 17, 20, 21] While these methods are widely applied in the study of drug molecules and their interactions, specific research findings detailing the application of quantum chemical calculations for the conformational analysis and electronic structure of DAMPA (2,4-diamino-N10-methyl-pteroic acid) were not identified in the conducted searches.
Molecular Modeling, Docking, and Dynamics Simulations for Receptor Binding Insights
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are extensively used to study the interactions between small molecules and biological receptors, such as enzymes. [Search results from previous turn: 7, 9, 10, 12] Molecular docking predicts the preferred binding orientation and affinity of a ligand within a receptor's binding site, providing insights into potential interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. [Search results from previous turn: 7, 9, 10] Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the molecular system, allowing for the study of the stability of the ligand-receptor complex, conformational changes, and the dynamics of interactions. [Search results from previous turn: 7, 9, 10, 12] These methods are powerful for elucidating the molecular basis of binding and inhibition. [Search results from previous turn: 7, 9, 10, 12] Although these computational approaches are commonly applied to study DHFR inhibitors and related pteridine compounds, specific research findings detailing molecular modeling, docking, or dynamics simulations performed with DAMPA (2,4-diamino-N10-methyl-pteroic acid) interacting with a target enzyme were not found in the performed searches.
Predictive Modeling for Biological Activity and Target Engagement
Predictive modeling approaches utilize computational methods and accumulated data to build models that can forecast the biological activity or target engagement of compounds. These models can be based on QSAR (Quantitative Structure-Activity Relationship), machine learning, or other statistical techniques, correlating molecular descriptors with observed biological effects. [Search results from previous turn: 16, 25] Predictive modeling can aid in prioritizing compounds for synthesis and testing, optimizing structures for desired activity, and understanding the factors that govern target interaction in biological systems. [Search results from previous turn: 25] Target engagement assays are experimental methods used to measure the binding of a compound to its intended biological target within a cellular or physiological context, providing valuable data for validating predictive models and understanding drug action. [Search results from previous turn: 32] While predictive modeling is a valuable tool in drug discovery, and target engagement is a key aspect of evaluating drug candidates, specific studies detailing predictive modeling efforts or target engagement studies conducted with DAMPA (2,4-diamino-N10-methyl-pteroic acid) were not identified in the conducted searches.
Advanced Analytical Methodologies for the Characterization and Quantification of Dampa
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating DAMPA from other components in a sample matrix, allowing for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and its hyphenated techniques with mass spectrometry are widely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies and Optimization
HPLC is a versatile technique used for the separation, identification, and quantification of compounds based on their differential partitioning between a stationary phase and a mobile phase. The optimization of HPLC methods for DAMPA involves careful selection of parameters to achieve adequate separation, sensitivity, and analysis time ijpsjournal.comunil.ch.
Key parameters in HPLC method development and optimization include the choice of stationary phase (e.g., column type, particle size), mobile phase composition (e.g., solvent type, buffer, pH, gradient profile), flow rate, and temperature ijnrd.orgconicet.gov.ar. For compounds like DAMPA, which may be a metabolite of other drugs, achieving sufficient resolution from parent compounds and other metabolites is crucial conicet.gov.ar. For instance, in the analysis of methotrexate (B535133) (MTX) and its metabolites, including DAMPA, optimization efforts focus on separating MTX from its primary metabolite, 7-hydroxy-MTX (7-OH-MTX), and endogenous plasma components conicet.gov.arnih.gov. While DAMPA was considered a minor metabolite in one study and undetectable by a specific HPLC-UV method, the principles of optimizing chromatographic parameters for separation remain relevant for developing methods where DAMPA detection is the primary objective conicet.gov.arnih.gov.
Optimization strategies often involve experimental design and response surface methodology to evaluate the impact of multiple parameters simultaneously and identify optimal conditions conicet.gov.arnih.gov. The selection of a suitable column, such as a C18 column, is critical for reversed-phase HPLC, a common mode for analyzing small organic molecules ijnrd.orgmdpi.com. The mobile phase composition, including the organic modifier and buffer system, is adjusted to control retention and selectivity conicet.gov.arnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Applications in Complex Matrices
LC-MS/MS and UPLC-MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry. These techniques are particularly valuable for the analysis of DAMPA in complex matrices such as biological fluids (e.g., plasma, urine) due to their ability to selectively detect and quantify analytes in the presence of numerous endogenous compounds ijpsjournal.comnih.govnih.govresearchgate.netsci-hub.sespectroscopyonline.com.
LC-MS/MS methods offer high sensitivity and specificity, often surpassing traditional immunoassay methods unil.cheur.nl. The tandem mass spectrometry (MS/MS) component allows for the selective detection of target ions based on their fragmentation patterns, significantly reducing interference from co-eluting substances sci-hub.senih.gov. UPLC-MS, utilizing smaller particle size columns, provides enhanced chromatographic resolution and speed compared to conventional HPLC-MS analis.com.my.
These techniques are widely applied in bioanalysis for therapeutic drug monitoring and pharmacokinetic studies unil.chsci-hub.senih.gov. When analyzing DAMPA in biological matrices, sample preparation is a critical initial step to extract the analyte and remove interfering substances nih.gov. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction nih.govdb-thueringen.de. The choice of sample preparation method impacts the cleanliness of the extract and thus the potential for matrix effects in the MS detection researchgate.net.
LC-MS/MS assays can be developed for the simultaneous quantification of multiple analytes, including a parent drug and its metabolites like DAMPA, offering a comprehensive view of compound disposition unil.chmdpi.com. The use of stable isotopically labeled internal standards is highly recommended in LC-MS/MS methods to compensate for matrix effects and variations in the analytical process, thereby improving the accuracy and reliability of quantification unil.chsci-hub.seeur.nl.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the chemical structure and properties of DAMPA. While chromatographic techniques are primarily used for separation and quantification, spectroscopy aids in identification and structural elucidation.
Common spectroscopic techniques utilized in chemical characterization include Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) spectroscopyonline.comnumberanalytics.commdpi.com. UV-Vis spectroscopy can be used to detect compounds with chromophores, and the absorption spectrum can provide information about the electronic transitions within the molecule mdpi.comtdx.cat. IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups present in DAMPA numberanalytics.comtdx.cat. NMR spectroscopy offers detailed insights into the molecular structure, including the connectivity and relative positions of atoms spectroscopyonline.comnumberanalytics.com. Mass spectrometry, often coupled with chromatography, provides the molecular weight and fragmentation pattern of DAMPA, which is crucial for its identification and confirmation spectroscopyonline.commdpi.comtdx.cat.
For instance, in the characterization of various chemical compounds, spectroscopic data such as 1H-NMR, UV-Vis, and FTIR are routinely used in conjunction with mass spectrometry and elemental analysis to confirm the structure and purity of synthesized compounds mdpi.com. While specific spectroscopic data for DAMPA were not extensively detailed in the search results, these techniques are standard tools for the comprehensive characterization of any chemical compound.
Principles of Analytical Method Development and Validation for DAMPA
The development and validation of analytical methods for DAMPA must adhere to established guidelines to ensure that the methods are fit for their intended purpose unil.cheur.nldb-thueringen.detdx.cat. This involves a systematic process encompassing method design, optimization, and rigorous validation experiments.
Analytical method development is the process of establishing a procedure that is accurate, precise, specific, and sensitive for the determination of an analyte in a given matrix ijpsjournal.comijirt.org. For DAMPA, this would involve selecting appropriate sample preparation techniques, chromatographic conditions, and detection methods based on its chemical properties and the matrix of interest.
Validation is the process of demonstrating that an analytical method is suitable for its intended use ijpsjournal.comijirt.org. Key validation parameters typically assessed include accuracy, precision, linearity, selectivity (or specificity), sensitivity (limit of detection and limit of quantification), range, and robustness ijpsjournal.comeur.nlamericanpharmaceuticalreview.com. These parameters ensure the reliability and consistency of the analytical results obtained for DAMPA.
Strategies for Enhancing Selectivity and Sensitivity
Enhancing the selectivity and sensitivity of analytical methods for DAMPA is crucial, especially when analyzing it at low concentrations in complex matrices. Selectivity refers to the ability of the method to measure the analyte accurately in the presence of other components in the sample sci-hub.se. Sensitivity refers to the ability to detect and quantify the analyte at low concentrations researchgate.net.
Strategies for enhancing selectivity in chromatographic methods include optimizing the stationary and mobile phases to achieve better separation of DAMPA from potential interferents ijpsjournal.com. In LC-MS/MS, the specificity of detection is significantly enhanced by selecting specific precursor-to-product ion transitions for DAMPA sci-hub.senih.gov.
Sensitivity can be improved through various approaches. In chromatography, optimizing injection volume, flow rate, and column dimensions can enhance peak shape and response nih.gov. For detection, using highly sensitive detectors like mass spectrometers is key unil.chresearchgate.net. In MS-based methods, optimizing ionization parameters and using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can significantly improve sensitivity eur.nl. Sample preparation techniques that effectively concentrate the analyte can also enhance sensitivity researchgate.net.
Addressing Interferences from Endogenous Compounds and Other Metabolites
Complex matrices, particularly biological samples, contain numerous endogenous compounds (e.g., proteins, lipids, salts) and potentially other metabolites of a parent drug that can interfere with the accurate quantification of DAMPA sci-hub.seijirt.orgresearchgate.net. These interferences can lead to matrix effects in mass spectrometry, such as ion suppression or enhancement, or co-elution in chromatography, affecting the selectivity and accuracy of the method sci-hub.seresearchgate.netnih.gov.
Addressing interferences requires careful consideration during method development and validation. Sample preparation plays a critical role in removing or reducing the concentration of interfering substances db-thueringen.deresearchgate.net. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction are employed to isolate DAMPA from the matrix nih.govdb-thueringen.de.
Chromatographic separation is essential to resolve DAMPA from any co-eluting endogenous compounds or other metabolites sci-hub.se. Optimization of the chromatographic gradient and stationary phase can improve resolution conicet.gov.arnih.gov. In LC-MS/MS, the specificity afforded by monitoring unique mass transitions for DAMPA helps to differentiate it from isobaric interferences sci-hub.senih.gov.
During method validation, the impact of matrix effects should be assessed by analyzing blank matrix samples and spiked samples sci-hub.se. Evaluating the selectivity by analyzing samples containing potential interferents, such as structurally related compounds or co-administered medications, is also important sci-hub.seresearchgate.net. If interferences are observed, further optimization of sample preparation or chromatographic conditions may be necessary. The use of stable isotopically labeled internal standards is a common strategy to compensate for unavoidable matrix effects unil.chsci-hub.seeur.nl.
Pre Clinical Mechanistic Investigations of Dampa in Biological Systems
In Vitro Studies on Cellular and Enzymatic Systems
In vitro studies provide controlled environments to investigate the direct effects of DAMPA on isolated enzymes, cells, and specific biological pathways. These studies are crucial for understanding the fundamental mechanisms by which DAMPA exerts its activity.
Assessment of DHFR Inhibition Kinetics and Specificity
Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway, essential for nucleotide synthesis. DAMPA has been identified as an inhibitor of DHFR. Studies have investigated its ability to inhibit this enzyme, which is a primary target of antifolate compounds. While specific detailed kinetic parameters like Ki values for direct DHFR inhibition by DAMPA were not extensively detailed in the provided information, its inhibitory effect on DHFR has been established. Cross-reactivity with DAMPA has been noted in DHFR enzyme inhibition assays designed to measure methotrexate (B535133), indicating an interaction with the enzyme. nih.gov
Impact on Cellular Growth and Metabolic Pathways in Model Organisms
Investigations into the impact of DAMPA on cellular growth and metabolic pathways have utilized various model organisms. Studies using Saccharomyces cerevisiae yeast strains engineered to express Plasmodium falciparum DHFR have demonstrated that DAMPA affects growth in this system, supporting DHFR as a target. nih.govresearchgate.netresearchgate.net
However, studies in a human leukemic cell line (Molt-4) indicated that DAMPA was not cytotoxic on its own and did not significantly alter the cytotoxicity of methotrexate in this specific cellular model. nih.gov This suggests that the impact of DAMPA on cellular growth can vary depending on the organism and cell type studied.
Evaluation in Parasitic Models for Antifolate Activity
DAMPA has been evaluated for its antifolate activity, particularly in parasitic models such as Plasmodium falciparum, the parasite responsible for malaria. These studies are based on the hypothesis that the parasite's folate synthesis pathway, including DHFR, can metabolize precursors like DAMPA into potent inhibitors such as methotrexate. nih.govresearchgate.netoup.com
In vitro studies have shown that DAMPA inhibits the growth of P. falciparum in the micromolar range. DAMPA demonstrated activity against both antifolate-sensitive and highly resistant strains of the parasite under physiological folate conditions. nih.govresearchgate.netmedchemexpress.com
| Plasmodium falciparum Strain | In Vitro IC50 (ng/ml) |
| Antifolate-Sensitive | 446 |
| Highly Resistant | 812 |
These findings suggest that DAMPA possesses intrinsic antimalarial activity, potentially through targeting the parasite's folate pathway. nih.govresearchgate.netoup.com
In Vivo Studies in Relevant Animal Models
In vivo studies using animal models are essential for understanding the complex behavior of DAMPA within a living system, including its absorption, distribution, metabolism, and excretion, as well as its interactions with host factors like the gut microbiota.
Investigation of DAMPA's Metabolic Fate and Distribution in Animal Systems
The metabolic fate and distribution of DAMPA have been investigated in animal systems, including nonhuman primates. Studies utilizing reverse-phase HPLC with various detection methods, including mass spectroscopy, have characterized the pharmacokinetics of DAMPA. nih.gov
In nonhuman primates, DAMPA exhibited rapid elimination. The plasma disposition was described by a three-compartment open model with first-order elimination. The mean peak plasma concentration observed was 51 µM. nih.gov
Key pharmacokinetic parameters observed in nonhuman primates include:
| Parameter | Value |
| Mean Clearance | 1.9 l/kg/h |
| Mean Terminal Half-Life | 51 minutes |
| Urinary Excretion (Parent) | 46% of dose |
Metabolites of DAMPA, including hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide, have been identified in both plasma and urine of these animal models. nih.gov These findings indicate that metabolism is a significant route of elimination for DAMPA in vivo.
Analysis of DAMPA's Interactions with Gut Microbiota Composition and Function
The interaction between DAMPA and the gut microbiota has been explored in animal models. It has been noted that DAMPA can be partly metabolized by intestinal flora. mims.com The presence of DAMPA in the feces of conventionally reared animals has also been observed. pharmacomicrobiomics.com
Animal models, including those with controlled or germ-free microbiota, are valuable tools for dissecting the complex interplay between a compound and the gut microbial community and its impact on host physiology and drug metabolism. sci-hub.semdpi.comnih.govavcr.cz While the provided information confirms the interaction and presence of DAMPA in the context of gut microbiota in animals, detailed analyses of the specific changes in microbiota composition or function induced by DAMPA, or the specific microbial enzymes involved in its metabolism beyond general carboxypeptidase activity, were not extensively detailed in the search results.
Application of Computational and In Silico Approaches in Pre-clinical Research Design
DAMPA D is identified in public databases with the molecular formula C41H43Cl2N5OS3 and PubChem CID 3063548. smolecule.com While computational and in silico methods such as molecular dynamics simulations, virtual screening, and molecular docking are widely used in pre-clinical research to understand compound interactions, predict properties, and guide experimental design, specific documented instances of these methods being applied to this compound (CID 3063548) were not found within the scope of this search.
It is possible that research involving computational studies on this compound exists but is not indexed in the searched public databases under the specific name "this compound" or its corresponding identifiers in a manner that was discoverable by the search queries. Additionally, proprietary research or studies detailed in the inaccessible references,, and may contain the specific information requested regarding computational approaches for this compound.
Future Directions and Research Gaps in Dampa Chemistry and Biology
Advancements in Synthetic Strategies for Novel DAMPA Analogues
Advancements in synthetic chemistry continue to provide pathways for the creation of DAMPA and its analogues, crucial for research into their biological activities and pharmacokinetic profiles. DAMPA itself can be prepared through the hydrolysis of methotrexate (B535133). nih.gov Beyond the parent compound, the synthesis of related 2,4-diaminopteridine-based structures serves as a foundation for developing novel antifolate compounds, a class to which DAMPA belongs structurally. ambeed.commedkoo.com
Efforts in synthetic strategies also extend to creating isotopically labeled versions of DAMPA, such as DAMPA-d3, where deuterium (B1214612) atoms are incorporated. medchemexpress.com These labeled analogues are invaluable tools in pharmacokinetic studies, allowing for precise tracking and quantification of the compound and its metabolic fate in biological systems. medchemexpress.com The availability of such labeled standards is critical for accurate analytical method development and validation.
Furthermore, the exploration of synthetic routes to modified DAMPA structures is suggested by the commercial availability of related compounds like DAMPA methyl ester and ethyl ester derivatives. pharmaffiliates.com While specific detailed advancements in novel DAMPA analogue synthesis are not extensively documented in broad public search results, the ongoing research in related heterocyclic chemistry, such as the synthesis of substituted oxoquinazolines with reported biological activity, indicates a fertile ground for developing new synthetic strategies that could be applied to the pteridine-based structure of DAMPA and its potential analogues. rjpbcs.com Techniques for the synthesis of complex labeled organic molecules from simpler precursors also highlight the evolving methodologies that could be leveraged for sophisticated DAMPA analogue synthesis in the future. rsc.org
Exploration of Unidentified Biological Activities and Mechanistic Pathways
While DAMPA is known to inhibit dihydrofolate reductase (DHFR), similar to its parent compound methotrexate, it is generally considered to possess less cytotoxic activity and is cleared from the body more rapidly than methotrexate. researchgate.net However, research has identified other biological activities, such as its potential as an antimalarial agent, demonstrating inhibitory effects on parasite growth. escholarship.org This finding suggests that DAMPA may possess biological properties independent of, or in addition to, its role as a simple inactive metabolite of methotrexate.
A significant area of ongoing and future research involves understanding the complex interplay between methotrexate, its metabolites including DAMPA, and the gut microbiome. DAMPA is produced by the bacterial enzyme carboxypeptidase glutamate (B1630785) 2 (CPDG2) in the gut. acs.org Studies have shown that changes in the composition of the gut microbiota can influence the excretion levels of DAMPA, indicating that the microbiome plays a role in modulating methotrexate metabolism. acs.org Further exploration of these mechanistic pathways could reveal how the gut microbiome impacts the efficacy and toxicity of methotrexate, with DAMPA serving as a key indicator metabolite. acs.org
Future research directions include a more in-depth investigation into the specific biological targets and signaling pathways influenced by DAMPA, beyond DHFR inhibition and its observed antimalarial activity. Given its structural similarity to folic acid and methotrexate, exploring its interactions with other folate-dependent enzymes or transporters could uncover novel biological roles. The influence of the gut microbiome on DAMPA's formation and subsequent systemic levels also warrants further investigation to fully understand its impact on host biology and drug response.
Development of Next-Generation Analytical Tools for Comprehensive DAMPA Profiling
Accurate and sensitive analytical methods are essential for quantifying DAMPA in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and the exploration of its biological roles. Significant efforts have been directed towards developing and validating methods, primarily using liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the simultaneous determination of methotrexate and its metabolites, including DAMPA, in various biological fluids such as serum, plasma, urine, and cerebrospinal fluid. medkoo.comresearchgate.netresearchgate.netresearchgate.net
Current advancements in analytical tools focus on improving the sensitivity, selectivity, and throughput of these methods. Techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and turbulent flow chromatography coupled with tandem mass spectrometry have been employed to achieve these goals. medkoo.comresearchgate.netresearchgate.net Next-generation approaches, such as microflow LC-MS/MS, are being investigated for their potential to offer enhanced sensitivity and reduced solvent consumption compared to conventional HPLC-MS/MS, making them promising for future DAMPA profiling in limited sample volumes. researchgate.net
The development of online liquid chromatography-surface-enhanced Raman scattering (LC-SERS) also represents a novel approach for the quantitative analysis of methotrexate and its metabolites, which could be extended to comprehensive DAMPA profiling. medkoo.com Furthermore, the integration of advanced analytical chemistry platforms with computational methods and next-generation sequencing technologies is enabling a more comprehensive understanding of drug metabolism within complex biological systems, such as the gut microbiome. escholarship.orgucsf.edu These integrated approaches can aid in identifying the specific microbial enzymes responsible for DAMPA production and in profiling a wider range of related metabolites, paving the way for more complete DAMPA profiling in diverse research and clinical settings.
Q & A
Basic Research Questions
Q. How to formulate a research question for studies investigating operational impacts like those observed in Dampa D case studies?
- Methodological Answer : Begin by aligning the research question with the FEASIBLE framework (Focused, Ethical, Answerable, Specific, Impactful, Based on Literature, and Evidence-supported). For example, in airport operational studies (e.g., SOP non-compliance in this compound), frame questions around causal factors (e.g., "What systemic failures contribute to parking stand misconfigurations in airport operations?"). Use literature reviews to identify gaps, such as discrepancies between SOPs and observed practices .
Q. What essential components should a Data Management Plan (DMP) include for this compound-related research?
- Methodological Answer : A DMP must define data types (e.g., observational logs, interview transcripts), storage protocols (secure, FAIR-compliant repositories), and ethical considerations (e.g., anonymization of personnel data). Reference tools like the DMP Assistant to structure plans, ensuring compliance with institutional and funding requirements (e.g., FAIR principles for interoperability). For airport case studies, specify how sensitive operational data (e.g., AMC communications) will be handled .
Q. How to design a data collection framework for observational studies in dynamic environments like this compound scenarios?
- Methodological Answer : Combine triangulation methods:
- Primary Data : Conduct semi-structured interviews with stakeholders (e.g., AMC personnel, pilots) to capture procedural deviations .
- Secondary Data : Analyze SOP documents, incident reports, and ATC logs to cross-validate findings .
- Tools : Use qualitative coding software (e.g., NVivo) to categorize themes like "SOP enforcement failures" .
Advanced Research Questions
Q. How to resolve contradictions between theoretical SOPs and empirical data in this compound case studies?
- Methodological Answer : Apply root-cause analysis (RCA) frameworks:
Identify Discrepancies : Compare documented SOPs (e.g., parking stand assignments) with observational data (e.g., aircraft misplacements) .
Categorize Causes : Use Fishbone diagrams to classify issues into human error (e.g., AMC laxity), procedural gaps, or external factors (e.g., pilot non-compliance) .
Validate Hypotheses : Test solutions (e.g., weekly briefings between AMC and airlines) through iterative pilot studies .
Q. What statistical methods are suitable for analyzing safety risks in this compound operational data?
- Methodological Answer :
- Risk Matrices : Quantify likelihood and severity of incidents (e.g., misconfigured parking stands) using historical data .
- Regression Analysis : Identify correlations between variables (e.g., training frequency vs. SOP adherence rates) .
- Simulation Modeling : Recreate scenarios (e.g., aircraft taxiing delays) using tools like AnyLogic to predict systemic bottlenecks .
Q. How to ensure longitudinal data integrity in multi-year studies of this compound operational impacts?
- Methodological Answer :
- Metadata Standards : Adopt domain-specific schemas (e.g., ISA-Tab for aviation research) to maintain consistency .
- Version Control : Use Git or DVC to track changes in datasets (e.g., updated SOP versions, incident logs) .
- Audit Trails : Document data alterations and access permissions to meet reproducibility standards .
Data Management and Ethical Considerations
Q. How to address ethical challenges in collecting sensitive operational data (e.g., AMC communications) for this compound research?
- Methodological Answer :
- Anonymization : Remove identifiers (e.g., staff names, flight numbers) from transcripts and logs .
- Informed Consent : Obtain explicit approval from participants (e.g., pilots, ground staff) for data usage in publications .
- Data Sharing Agreements : Use embargo periods to restrict public access to critical safety data .
Q. What strategies mitigate biases in qualitative interviews with stakeholders in this compound studies?
- Methodological Answer :
- Neutral Framing : Avoid leading questions (e.g., "How often do you disregard SOPs?" vs. "Describe challenges in following SOPs") .
- Peer Debriefing : Validate interpretations with independent researchers to reduce confirmation bias .
- Member Checking : Share summaries with participants to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
